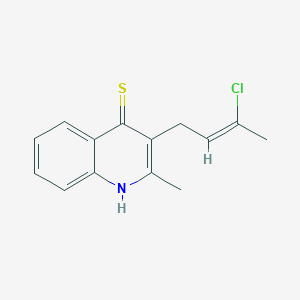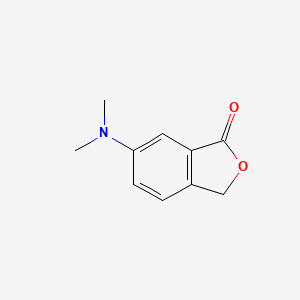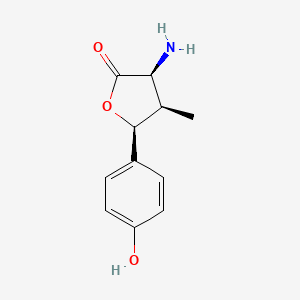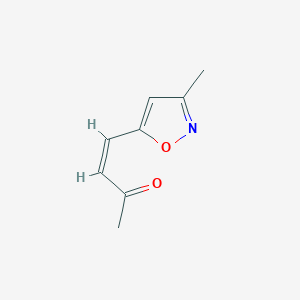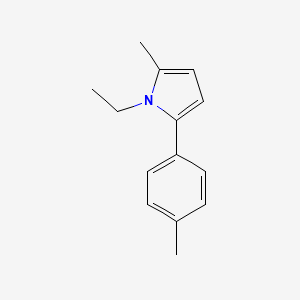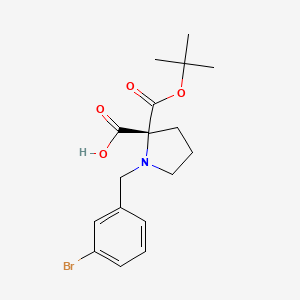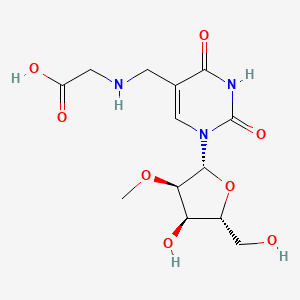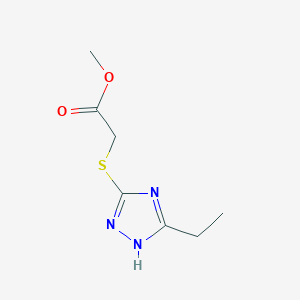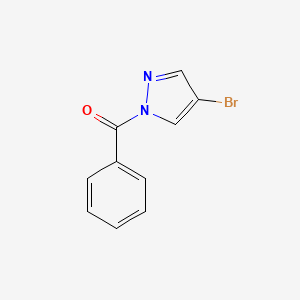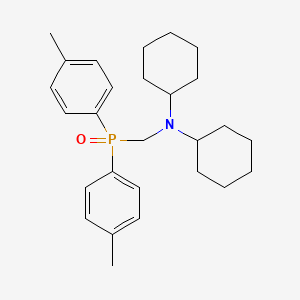![molecular formula C30H19OPS B12875183 (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine is a complex organophosphorus compound that features a unique combination of furan, thiophene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Dibenzo[b,d]furan and Dibenzo[b,d]thiophene Precursors: These precursors can be synthesized through cyclization reactions involving appropriate starting materials such as halogenated phenols and thiophenols.
Phosphine Introduction: The phosphine group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using a suitable phosphine ligand and base.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene).
Major Products
Oxidation: Phosphine oxides.
Substitution: Nitro or halogenated derivatives.
Coupling Reactions: Various biaryl or diaryl derivatives.
Scientific Research Applications
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals with unique mechanisms of action.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine depends on its application:
Catalysis: Acts as a ligand, coordinating with transition metals to form active catalytic complexes that facilitate various organic transformations.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand commonly used in catalysis.
Dibenzo[b,d]furan: A structural analog without the phosphine group.
Dibenzo[b,d]thiophene: Another structural analog lacking the phosphine group.
Uniqueness
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine is unique due to its combination of furan, thiophene, and phosphine functionalities, which confer distinct electronic and steric properties. This makes it a versatile ligand in catalysis and a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C30H19OPS |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(S)-dibenzofuran-4-yl-dibenzothiophen-3-yl-phenylphosphane |
InChI |
InChI=1S/C30H19OPS/c1-2-9-20(10-3-1)32(21-17-18-24-23-12-5-7-16-28(23)33-29(24)19-21)27-15-8-13-25-22-11-4-6-14-26(22)31-30(25)27/h1-19H/t32-/m0/s1 |
InChI Key |
MRVCLPVNOYBWLQ-YTTGMZPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[P@@](C2=CC3=C(C=C2)C4=CC=CC=C4S3)C5=CC=CC6=C5OC7=CC=CC=C67 |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC3=C(C=C2)C4=CC=CC=C4S3)C5=CC=CC6=C5OC7=CC=CC=C67 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


